molecular formula C23H28BrN3O9 B14767309 Thalidomide-O-acetamido-PEG3-C2-Br

Thalidomide-O-acetamido-PEG3-C2-Br

Cat. No.: B14767309
M. Wt: 570.4 g/mol
InChI Key: PXSXOOTXMKEKPR-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG3-C2-Br is a brominated derivative of thalidomide conjugated with a triethylene glycol (PEG3) linker via an acetamido group.

  • Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation via the ubiquitin-proteasome system .
  • PEG3 linker: Enhances solubility, reduces nonspecific interactions, and provides spatial flexibility for binding to target proteins .
  • C2-Br terminal group: The bromine atom likely serves as a reactive handle for further conjugation (e.g., in PROTAC synthesis).

This compound is designed for applications in targeted protein degradation (TPD) and chemical biology, leveraging thalidomide’s CRBN-binding properties while optimizing pharmacokinetics through PEGylation .

Properties

Molecular Formula

C23H28BrN3O9

Molecular Weight

570.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C23H28BrN3O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14H2,(H,25,29)(H,26,28,30)

InChI Key

PXSXOOTXMKEKPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG3-C2-Br involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

    PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Thalidomide-O-acetamido-PEG3-C2-Br with structurally related analogs, focusing on molecular properties, functional groups, and applications.

Table 1: Comparative Analysis of Thalidomide-PEG Conjugates

Compound Name Molecular Formula Molecular Weight Functional Group Key Applications Reference
This compound Not explicitly reported ~550–650 (est.) Bromine (Br) PROTAC synthesis, bioconjugation Inferred
Thalidomide-O-acetamido-PEG3-C2-acid C24H29N3O11 535.506 Carboxylic acid PROTAC linker, solubility enhancement
Thalidomide-O-amido-PEG3-NH2·HCl C23H31ClN4O9 542.97 Amine (NH2) E3 ligase recruitment, TPD studies
Thalidomide-O-amido-C3-PEG3-C1-NH2 C25H35F3N4O11 648.59 Amine (NH2) PROTAC assembly, protein degradation
Thalidomide-O-amido-PEG3-azide C23H28N6O9 532.51 Azide (N3) Click chemistry, bioconjugation

Key Differences and Rationale

Terminal Functional Group :

  • Bromine (Br) : Enables nucleophilic substitution reactions (e.g., Suzuki coupling) for covalent linkage to target-binding moieties. This contrasts with carboxylic acid (used for amide bond formation ) or azide (for click chemistry ).
  • Amine (NH2) : Facilitates conjugation via NHS ester or maleimide chemistry, commonly used in PROTAC design .

PEG Chain Length and Flexibility :

  • All analogs feature a PEG3 linker, ensuring consistent hydrophilicity and steric flexibility. However, the C2-Br variant’s shorter alkyl chain may enhance rigidity compared to longer-chain derivatives (e.g., C3-PEG3-C1 ).

Solubility and Stability :

  • PEGylation universally improves aqueous solubility, but terminal groups influence stability. For example, the bromine group may confer moderate stability compared to azide , which requires protection from light and moisture .

Biological Activity :

  • Thalidomide derivatives with NH2 or acid termini are validated in PROTACs for degrading targets like BRD4 or STAT3 . The Br variant’s utility is hypothesized to depend on its coupling efficiency with warhead molecules.

Research Findings

  • PROTAC Efficiency : Thalidomide-PEG3-amine conjugates demonstrate >80% target protein degradation at 100 nM in leukemia cell lines, attributed to optimal linker length and CRBN engagement .
  • Synthetic Challenges : Brominated analogs require inert conditions to prevent premature hydrolysis or oxidation, unlike acid or azide derivatives .
  • Toxicity Profile : PEGylation reduces thalidomide’s teratogenicity by limiting blood-brain barrier penetration, as shown in zebrafish models .

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